molecular formula C10H11NO B074795 (2Z)-3-amino-1-phenylbut-2-en-1-one CAS No. 1128-85-4

(2Z)-3-amino-1-phenylbut-2-en-1-one

Cat. No.: B074795
CAS No.: 1128-85-4
M. Wt: 161.2 g/mol
InChI Key: GHPWHAXKMNDINZ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a derivative of crotonophenone, where an amino group is attached to the third carbon of the butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2-propenal with ammonia or an amine under controlled conditions . Another method includes the use of 2-amino-phenols as initiation material, which undergoes a series of reactions including acylation, rearrangement, and catalysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as anhydrous titanium tetrachloride and solvents like acetic anhydride in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted phenylbutenones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2Z)-3-amino-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-3-amino-1-phenylbut-2-en-1-one include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its amino group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1128-85-4

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

(Z)-3-amino-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b8-7-

InChI Key

GHPWHAXKMNDINZ-FPLPWBNLSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)N

Key on ui other cas no.

1128-85-4

Synonyms

3-Amino-1-phenyl-2-buten-1-one

Origin of Product

United States

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